molecular formula C8H17N3O2S B4738464 N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide

N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide

Cat. No. B4738464
M. Wt: 219.31 g/mol
InChI Key: STNPYGQQQOTYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide is a chemical compound that has been widely researched for its potential applications in various fields. This compound is also known as isobutyl methoxyacetyl hydrazine carbothioamide or IMAC. It has a molecular formula of C9H20N3O2S and a molecular weight of 232.34 g/mol.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth and the promotion of plant growth.
Biochemical and Physiological Effects:
N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis and inhibit the growth of cancer cells. In plants, N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide can promote the growth and development of plants, leading to increased crop yields.

Advantages and Limitations for Lab Experiments

One advantage of using N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that this compound can be difficult and expensive to synthesize.

Future Directions

There are many potential future directions for research on N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide. One area of research could be the development of more efficient and cost-effective synthesis methods for this compound. Another area of research could be the development of new applications for this compound, such as its use in the treatment of other diseases or its use as a pesticide.

Scientific Research Applications

N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been researched for its potential use as an anticancer agent. Studies have shown that N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide can inhibit the growth of cancer cells and induce apoptosis.
In addition to its potential use in medicine, N-isobutyl-2-(methoxyacetyl)hydrazinecarbothioamide has also been studied for its potential applications in the field of agriculture. Studies have shown that this compound can be used as a plant growth regulator, promoting the growth and development of plants.

properties

IUPAC Name

1-[(2-methoxyacetyl)amino]-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-6(2)4-9-8(14)11-10-7(12)5-13-3/h6H,4-5H2,1-3H3,(H,10,12)(H2,9,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNPYGQQQOTYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NNC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methoxyacetyl)-N-(2-methylpropyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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